N-(2,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
This compound features a triazaspiro[4.5]deca-1,3-dien-2-yl core substituted with a methyl group at position 8 and a phenyl group at position 2. The acetamide moiety is linked via a sulfanyl bridge to the spiro system and further modified with a 2,4-dimethylphenyl group. The triaza-spiro architecture distinguishes it from related diaza-spiro analogs, which may influence solubility, stability, and target interactions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-9-10-20(18(2)15-17)25-21(29)16-30-23-22(19-7-5-4-6-8-19)26-24(27-23)11-13-28(3)14-12-24/h4-10,15H,11-14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIKWTNSNHHWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its activity.
Chemical Structure and Synthesis
The compound features a spirocyclic structure with multiple functional groups, including a dimethylphenyl moiety and a triazaspirone component. The synthesis typically involves multi-step organic reactions, including:
- Starting Materials : 3,4-dimethylaniline, 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, and thioacetic acid.
- Key Reactions :
- Nucleophilic substitution
- Cyclization
- Thiolation under controlled conditions
Table 1: Key Synthetic Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Reaction of aniline with thioacetic acid |
| 2 | Cyclization | Formation of the spirocyclic structure |
| 3 | Thiolation | Addition of sulfur-containing groups |
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It could modulate receptor activity affecting signal transduction pathways.
Case Studies and Research Findings
Recent studies have highlighted several promising aspects of this compound:
- Anticancer Activity : Research indicates that related compounds exhibit potent activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Properties : Investigations into other derivatives suggest potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have reported significant antimicrobial effects against various bacterial strains.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog: N-(5-Chloro-2,4-Dimethoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4-Diazaspiro[4.5]deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide
Key Differences :
- Substituents : The phenyl ring in the analog bears 5-chloro and 2,4-dimethoxy groups (electron-withdrawing and polar) vs. 2,4-dimethyl (electron-donating) in the target compound.
- Molecular Weight : The analog has a molecular weight of 486.0 g/mol (C₂₅H₂₈ClN₃O₃S) vs. an estimated 483.0 g/mol (C₂₅H₂₉N₃O₂S) for the target compound .
Table 1: Structural and Functional Comparison
Metabolic and Analytical Comparisons
- LCMS/MS and Molecular Networking : Structural similarities in the spiro-acetamide scaffold may yield comparable fragmentation patterns in MS/MS, though differences in substituents (e.g., chloro vs. methyl) would reduce the cosine score (a measure of spectral similarity). For example, the analog’s chloro group could produce distinct fragment ions (e.g., Cl⁻ loss) absent in the target compound .
- ADMET Predictions: Based on , the triaza core might enhance aqueous solubility due to increased hydrogen-bonding capacity compared to the diaza analog.
Crystallographic Insights
While neither compound’s crystal structure is explicitly detailed in the evidence, SHELXL () is a standard tool for refining such structures. The triaza system’s additional nitrogen atom may complicate crystallization compared to the diaza analog, requiring advanced refinement protocols .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution , cyclization , and thiolation (). Key steps:
- Step 1 : React 2,4-dimethylaniline with a thiolating agent (e.g., thioacetic acid) to introduce the sulfanyl group.
- Step 2 : Construct the triazaspiro core via cyclization using catalysts like palladium on carbon or triethylamine ().
- Step 3 : Purify via recrystallization or column chromatography to achieve >95% purity (). Critical parameters: Temperature (60–120°C), solvent polarity (DMF or DCM), and pH control to minimize side reactions ().
Q. How can structural characterization be performed to confirm the compound’s identity?
Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and mass spectrometry (HRMS) for molecular weight confirmation ().
- X-ray crystallography is recommended for resolving the spirocyclic conformation ().
- FTIR can confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfanyl S-H at ~2550 cm⁻¹) ().
Q. What are the primary biological targets and assay models for preliminary bioactivity screening?
Focus on enzyme inhibition assays (e.g., kinases, proteases) and cell viability tests (MTT assay) using cancer cell lines (HeLa, MCF-7) ().
- In vivo models: Murine inflammation models (e.g., carrageenan-induced paw edema) to assess anti-inflammatory activity ().
- Dosage : Start with 10–100 µM in vitro; adjust based on cytotoxicity profiles ().
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Use density functional theory (DFT) to map electron density in the sulfanyl and acetamide groups, which influence binding ( ).
- Molecular docking (AutoDock Vina) can predict affinity for targets like COX-2 or EGFR ().
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories ( ). Validation: Compare computational results with SPR (surface plasmon resonance) binding assays ( ).
Q. How to resolve contradictory bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?
- Experimental variables : Check cell line specificity (e.g., RAW264.7 macrophages vs. HepG2 hepatocytes) ().
- Concentration gradients : Test lower doses (1–10 µM) to differentiate cytostatic vs. cytotoxic effects ().
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions ().
Q. What advanced analytical methods are required to study degradation pathways under physiological conditions?
- LC-MS/MS with simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to track hydrolysis of the acetamide group ().
- Stability studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring for up to 6 months ().
- Metabolite identification : Use hepatocyte microsomes and UPLC-QTOF-MS to detect phase I/II metabolites ().
Methodological Notes
- Contradictory evidence : Discrepancies in bioactivity may arise from differences in assay protocols (e.g., serum concentration in cell culture) ().
- Synthetic scalability : Transitioning from batch to flow chemistry improves yield reproducibility ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
